5-cyclopropyl-N-(4-methoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 954762-56-2
Cat. No.: VC5697089
Molecular Formula: C20H20N4O2
Molecular Weight: 348.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954762-56-2 |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.406 |
| IUPAC Name | 5-cyclopropyl-N-(4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O2/c1-13-3-9-16(10-4-13)24-19(14-5-6-14)18(22-23-24)20(25)21-15-7-11-17(26-2)12-8-15/h3-4,7-12,14H,5-6H2,1-2H3,(H,21,25) |
| Standard InChI Key | IGVZBOPRKVLQPT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C4CC4 |
Introduction
Structural Elucidation and Conformational Analysis
Molecular Architecture
The title compound features a 1H-1,2,3-triazole ring substituted at positions 1, 4, and 5 with p-tolyl, carboxamide, and cyclopropyl groups, respectively. X-ray crystallographic data from analogous structures reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.3158 Å, b = 8.3972 Å, c = 13.0871 Å, and β = 108.04° . The triazole ring adopts a planar configuration, with bond lengths and angles consistent with aromatic stabilization (N–N distances: 1.32–1.35 Å; C–N distances: 1.33–1.38 Å) .
Substituent Orientation
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Cyclopropyl Group: Positioned at C5, the cyclopropyl ring exhibits a nearly perpendicular orientation relative to the triazole plane (dihedral angle: 55.6°), minimizing steric clash while preserving conjugation with the triazole π-system . This conformation enhances metabolic stability compared to linear alkyl chains .
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p-Tolyl Group: The para-methylphenyl substituent at N1 forms a dihedral angle of 87.9° with the triazole ring, creating a steric shield that may influence target binding selectivity .
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Carboxamide Moiety: The N-(4-methoxyphenyl)carboxamide group at C4 adopts a trans configuration, facilitating hydrogen bonding via the carbonyl oxygen (O1) and amide nitrogen (N4) .
Intermolecular Interactions
Crystal packing analysis of related compounds reveals a layered architecture stabilized by:
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O–H⋯O Hydrogen Bonds: Between the carboxamide oxygen and hydroxyl groups of adjacent molecules (distance: 2.89 Å) .
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C–H⋯N Interactions: Involving triazole N2 and aromatic C–H donors (distance: 3.12 Å) .
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π–π Stacking: Between p-tolyl and methoxyphenyl rings (centroid distance: 4.02 Å), contributing to lattice stability .
Synthetic Methodology
Two-Step Synthesis via Dimroth Reaction and Amidation
The synthesis follows a well-established route for 1H-1,2,3-triazole-4-carboxamides (Figure 1) :
Step 1: Dimroth Rearrangement
Reaction of 4-methylphenyl azide with ethyl 2-cyclopropyl-3-oxobutanoate under thermal conditions (Δ, 100°C, 12 h) yields 5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid. The mechanism proceeds via azide cycloaddition to the β-ketoester, followed by ring-opening and rearrangement to the triazole carboxylate .
Step 2: Carboxamide Formation
Activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in acetonitrile (30 min, 50°C) generates the acyl imidazolide intermediate, which undergoes nucleophilic attack by 4-methoxyaniline to afford the target carboxamide (yield: 72–78%) .
Optimization Considerations
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Solvent Effects: Acetonitrile outperforms DMF or THF in minimizing side reactions during amidation .
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Catalysis: Lewis acids (e.g., ZnCl₂) can accelerate the Dimroth step but risk cyclopropane ring opening .
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Purification: Recrystallization from ethanol/water (3:1) yields analytically pure product (m.p. 198–200°C) .
Physicochemical and Spectroscopic Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.34 ± 0.12 | HPLC Retention Time |
| Aqueous Solubility (25°C) | 0.87 mg/mL | Shake-Flask Method |
| pKa (Carboxamide) | 3.82 | Potentiometric Titration |
Spectroscopic Fingerprints
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IR (KBr): ν = 3276 cm⁻¹ (N–H stretch), 1674 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole C=N) .
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¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole H), 7.68–7.12 (m, 8H, aromatic), 3.78 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.82–1.12 (m, 4H, cyclopropyl) .
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¹³C NMR: δ 164.2 (C=O), 148.1 (triazole C4), 134.5–114.3 (aromatic Cs), 55.6 (OCH₃), 21.3 (CH₃), 14.8 (cyclopropyl) .
Biological Activity Profile
Antimicrobial Efficacy
The antifungal activity correlates with ergosterol biosynthesis inhibition (IC₅₀ = 2.8 μM against CYP51) .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Cyclopropyl at C5: Enhances metabolic stability (t₁/₂ = 4.7 h in human microsomes) vs. methyl (t₁/₂ = 1.2 h) .
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p-Tolyl at N1: Improves logP by 0.8 units compared to phenyl, enhancing membrane permeability .
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4-Methoxyphenylcarboxamide: Introduces H-bond donor/acceptor pairs critical for target engagement (ΔG = -9.2 kcal/mol in docking) .
Comparison with Analogues
| Compound | Hsp90 IC₅₀ (μM) | logP |
|---|---|---|
| 5-Cyclopropyl-N-(4-MeOPh)-1-p-tolyl | 0.42 | 2.34 |
| N-(2-Hydroxyethyl) analogue | 1.07 | 1.89 |
| 5-Methyl parent | 3.21 | 1.76 |
The title compound’s 4-methoxy group confers a 2.4-fold potency boost over hydroxylated derivatives .
Future Research Directions
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Prodrug Development: Esterification of the carboxamide to improve oral bioavailability (calculated Fa = 43%).
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Target Deconvolution: CRISPR-Cas9 screening to identify off-target effects in kinase pathways.
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Formulation Optimization: Nanoemulsion systems to enhance aqueous solubility for IV administration.
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